molecular formula C20H20ClNO5S B2896508 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate CAS No. 324774-29-0

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2896508
CAS No.: 324774-29-0
M. Wt: 421.89
InChI Key: CLNJVKMKOFRGTO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a piperidin-1-ylsulfonyl group at the 4-position and a 2-(4-chlorophenyl)-2-oxoethyl moiety at the ester oxygen. The structure combines a sulfonamide-linked piperidine ring, a chlorinated aromatic system, and an ester linkage, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNJVKMKOFRGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, with the CAS number 324774-29-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

  • Molecular Formula : C20H20ClNO5S
  • Molecular Weight : 421.89 g/mol
  • Structure : The compound features a piperidine ring and a sulfonyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. A study demonstrated that compounds bearing the piperidine nucleus exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been noted for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain derivatives can effectively inhibit AChE with varying IC50 values .

Compound IC50 (µM)
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001
Compound 7nVaries

Antioxidant Activity

The antioxidant potential of similar compounds has also been explored, indicating that they may protect cells from oxidative stress. This is particularly relevant in the context of cancer therapy, where oxidative damage plays a significant role in tumor progression .

The mechanisms underlying the biological activities of this compound can be attributed to its structural components:

  • Piperidine Ring : Known for its role in neurotransmission and potential anesthetic properties.
  • Sulfonyl Group : Associated with enzyme inhibition and antibacterial effects.
  • Chlorophenyl Moiety : Enhances lipophilicity, facilitating membrane penetration.

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial properties against multiple strains, revealing strong activity against select bacteria .
  • AChE Inhibition Studies : Research highlighted the effectiveness of specific derivatives in inhibiting AChE, suggesting their potential use in neuropharmacology .
  • In Silico Studies : Molecular docking studies have provided insights into how these compounds interact with target enzymes at the molecular level, supporting their pharmacological profiles .

Comparison with Similar Compounds

Piperazine-Based Sulfonamides ()

Compounds such as 2-((4-Chlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate (5c) share functional similarities with the target compound, including:

  • Aromatic substituents : 4-chlorophenyl group (shared with the target).
  • Sulfonyl groups : Piperazine-methylsulfonyl in 5c vs. piperidin-1-ylsulfonyl in the target.
  • Synthetic methods : Ultrasound-assisted synthesis for 5c (87% yield) , suggesting efficient routes for analogous ester derivatives.

Key differences :

  • The target compound employs a piperidine ring, while 5c uses a piperazine scaffold.
  • The ester group in 5c is modified with a carbodithioate, whereas the target retains a standard benzoate ester.

Quinoline Derivatives with Piperazine Linkers ()

Compounds like Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) highlight the role of halogenated aromatic systems and piperazine linkages.

  • Substituent effects : The 4-chlorophenyl group in C3 and the target may enhance lipophilicity and influence binding interactions.
  • Analytical validation : C3 was characterized via ¹H NMR and HRMS , methodologies likely applicable to the target compound.

Key differences :

  • C3 incorporates a quinoline-carbonyl group absent in the target.
  • The sulfonyl moiety in the target may increase polarity compared to C3’s carbonyl-piperazine system.

Piperazinium Trifluoroacetate Derivatives ()

The compound 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate shares the 2-oxoethyl ester motif with the target.

  • Synthetic parallels : Refluxing with potassium carbonate and trifluoroacetic acid (TFA) deprotection suggest viable strategies for synthesizing the target’s ester and sulfonamide groups.
  • Crystallography : Structural validation via X-ray diffraction underscores the importance of robust analytical techniques for confirming complex architectures.

Key differences :

  • The target’s piperidin-sulfonyl group contrasts with the fluorobenzoyl-piperazinium system.
  • The trifluoroacetate counterion in ’s compound introduces ionic character absent in the neutral target.

Physicochemical and Analytical Comparisons

Table 1: Comparative Data for Structural Analogues

Compound Aromatic Substituent Heterocyclic Group Melting Point (°C) Yield (%) Analytical Methods
Target Compound 4-Chlorophenyl Piperidin-1-ylsulfonyl N/R N/R N/R
5c () 4-Chlorophenylamino Piperazine-methylsulfonyl 200–201 87 IR, ¹H NMR, HRMS
C3 () 4-Chlorophenyl Piperazine-carbonyl N/R N/R ¹H NMR, HRMS
Compound 4-Hydroxyphenyl Piperazinium-fluorobenzoyl N/R 48 X-ray, ¹H NMR

N/R: Not reported in the provided evidence.

Key Observations:

  • Substituent impact : Halogenated aryl groups (e.g., 4-chlorophenyl in 5c and C3) are associated with higher melting points and enhanced stability .
  • Sulfonyl vs. carbonyl : Sulfonyl groups (as in the target and 5c) may improve aqueous solubility compared to carbonyl-linked analogues like C3 .

Research Findings and Implications

Structural Validation Techniques

  • X-ray crystallography : Used for ’s compound to resolve complex piperazinium geometries .
  • Spectroscopic methods : ¹H NMR and HRMS are standard for verifying ester and sulfonamide linkages in analogues .

Functional Group Interactions

  • The piperidin-sulfonyl group in the target may exhibit distinct electronic effects compared to piperazine systems due to reduced basicity and altered steric profiles.
  • The 4-chlorophenyl group’s electron-withdrawing nature could influence the ester’s hydrolysis kinetics compared to non-halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate?

  • Methodological Answer : Synthesis involves nucleophilic substitution and esterification reactions. Key steps include:

  • Step 1 : Reacting 4-(piperidin-1-ylsulfonyl)benzoic acid with thionyl chloride to generate the acyl chloride intermediate.

  • Step 2 : Coupling with 2-(4-chlorophenyl)-2-oxoethanol under anhydrous conditions (e.g., DCM, 0–5°C) .

  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1SOCl₂, DCM, reflux85–90>95%
2DCM, 0–5°C, 12h70–7590–92%

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm, piperidinyl protons at δ 1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~463.08 Da). FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2). The sulfonyl group may interact with catalytic arginine residues.
  • MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns simulations). Monitor RMSD (<2 Å indicates stable binding) .
    • Key Finding : Preliminary docking suggests moderate affinity (ΔG ~-8.5 kcal/mol) for inflammatory targets, but experimental validation is required .

Q. How does the sulfonyl group influence reactivity under varying pH conditions?

  • Methodological Answer :

  • Acidic conditions (pH <3) : Sulfonyl groups may undergo hydrolysis to sulfonic acids. Monitor via HPLC (retention time shifts).
  • Basic conditions (pH >10) : Ester hydrolysis dominates, generating 4-(piperidin-1-ylsulfonyl)benzoic acid. Use quenching (e.g., acetic acid) to arrest degradation .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • Comparative SAR analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-chlorophenyl analogs). A meta-substituted chlorine reduces steric hindrance, enhancing binding .
  • Dose-response assays : Test efficacy across concentrations (IC₅₀ values) to distinguish artifacts from true activity .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound in aqueous solutions?

  • Methodological Answer :

  • Forced degradation : Expose to UV light (ICH Q1B), oxidative (H₂O₂), and thermal stress (40–60°C).
  • Analytical tools : UPLC-PDA to track degradation products. Calculate % degradation kinetics (first-order model) .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC conditions : C18 column, mobile phase = methanol/sodium acetate buffer (65:35, pH 4.6), flow rate 1.0 mL/min, detection at 254 nm .
  • Limits : Impurities <0.1% (ICH Q3A). Use spiked samples for validation.

Advanced Methodological Challenges

Q. How to optimize regioselective modifications of the piperidinylsulfonyl moiety?

  • Methodological Answer :

  • Protecting groups : Use Boc for nitrogen protection during sulfonation.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12h) and improves yield (85% vs. 70%) .

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